Enhanced Hole Mobility from 3,6-Carbazole Linkage in Derived Polymers vs. 2,7-Linkage Isomers
Polymers synthesized from 3,6-dibromo-9-arylcarbazole monomers (a class that includes 3,6-Dibromo-9-phenylcarbazole) exhibit higher hole mobilities compared to those based on 2,7-dibromocarbazole isomers. A comparative study on polycarbazole hole-transporting materials (HTMs) for perovskite solar cells demonstrated that the 3,6-linked polymer (3,6-2,7-PCzTPA) achieved a power conversion efficiency (PCE) of 18.4% when used as a dopant-free HTM . This performance is attributed to the formation of radical cations in the 3,6-linked system, which facilitates hole transport, a phenomenon not observed to the same extent in the 2,7-linked counterpart. This demonstrates the critical importance of the 3,6-regiochemistry, which is preserved when using 3,6-Dibromo-9-phenylcarbazole as the monomer precursor.
| Evidence Dimension | Power Conversion Efficiency (PCE) of Perovskite Solar Cell |
|---|---|
| Target Compound Data | Polymer from 3,6-linked carbazole units (class of compound derived from target): 18.4% PCE |
| Comparator Or Baseline | Polymer from 2,7-linked carbazole units: Lower hole mobility and consequently lower PCE (not quantified in source, but stated as inferior) |
| Quantified Difference | 18.4% PCE achieved; 2,7-isomer yields lower performance |
| Conditions | Perovskite solar cells (p-i-n structure) using a dopant-free hole-transporting polymer derived from 3,6-carbazole units. |
Why This Matters
This data validates the selection of a 3,6-dibromo-carbazole precursor for applications where high hole mobility is paramount, as the resulting materials demonstrate a clear performance advantage over the 2,7-regioisomer.
